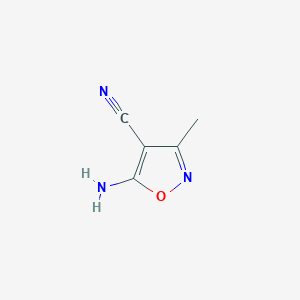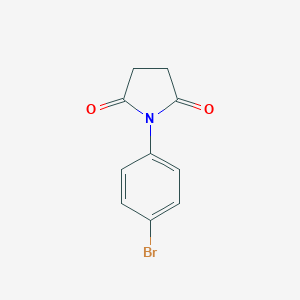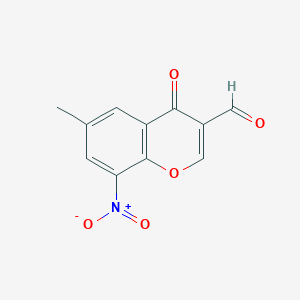
3-(4-(Trifluormethyl)phenyl)propan-1-amin
Übersicht
Beschreibung
3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chemical compound . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, it has been investigated using thermoanalytical techniques and evolved gas analysis . Other studies have proposed mechanisms for its thermal decomposition . Additionally, it has been synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 .Molecular Structure Analysis
The molecular structure of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine has been analyzed in several studies .Chemical Reactions Analysis
The chemical reactions involving 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been studied. For example, its thermal behavior has been investigated, revealing that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been analyzed. It has been found that the sample melts at 159.6 °C . It is a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe, die in „3-(4-(Trifluormethyl)phenyl)propan-1-amin“ vorhanden ist, findet sich in vielen von der FDA zugelassenen Arzneimitteln . Diese Gruppe trägt zu den pharmakologischen Aktivitäten dieser Verbindungen bei . Zum Beispiel enthält Fluoxetin, ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der als Antidepressivum verwendet wird, eine Trifluormethylgruppe .
Synthese potenzieller Arzneimittelmoleküle
Die Trifluormethylgruppe ist in potenziellen Arzneimittelmolekülen enthalten und trägt zu deren Synthese und Verwendung bei verschiedenen Krankheiten und Störungen bei . Beispielsweise wurde die Verbindung (3S, 5S, 6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 mit 4-Methylbenzoat 1a und MTBE in Gegenwart von 0,6 N HCl umgesetzt, um einen Zwischenstoff zu erhalten .
Theoretische Studien und Wirkstoffdesign
Theoretische Studien wurden an N-Methyl-3-Phenyl-3-(4-(Trifluormethyl) Phenoxy) Propan, einem Derivat von „this compound“, als potenzielles Arzneimittel durchgeführt . Diese Studien umfassen quantenchemische Berechnungen, die mit der geometrischen Struktur und der Gesamtenergie der Verbindung und ihrer Derivate korrelieren .
Thermodynamische Eigenschaften
Die thermodynamischen Eigenschaften von „this compound“ und seinen Derivaten, wie z. B. Nullpunktsenergie, Enthalpie, Entropie, Ionisierungsenergie und Elektronenaffinität, wurden berechnet. Diese Eigenschaften sind wichtig, um die Stabilität und Reaktivität dieser Verbindungen zu verstehen .
Elektrochemische Oxidation
Die Abscheidung von Thiophenderivaten mit einer –PhCF3-Gruppe mittels in-situ-elektrochemischer Oxidation an der Elektrodenoberfläche ist eine vielversprechende Alternative für molekular geprägte Polymere .
Dipolmomentstudien
Das Dipolmoment von „this compound“ und seinen Derivaten wurde untersucht. Das Dipolmoment hängt mit der Ladungsdichte des Moleküls zusammen und kann seine Wechselwirkungen mit anderen Molekülen beeinflussen
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to fluoxetine , which is known to target the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
Like fluoxetine, 3-(4-(Trifluoromethyl)phenyl)propan-1-amine may interact with its target by blocking the reuptake of serotonin . This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects on post-synaptic receptor sites .
Biochemical Pathways
Given its potential similarity to fluoxetine, it may influence the serotonin signaling pathway . The downstream effects of this pathway can include mood regulation, appetite control, and sleep cycle regulation .
Pharmacokinetics
Based on its structural similarity to fluoxetine, it may have similar pharmacokinetic properties . Fluoxetine is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fluoxetine, it may result in increased serotonin levels in the synaptic cleft, leading to enhanced serotonin signaling . This could potentially result in improved mood, appetite control, and sleep regulation .
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYSYTVKICEPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563865 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101488-60-2 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)






